molecular formula C22H23ClN2O2 B5234420 [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL](MORPHOLINO)METHANONE

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL](MORPHOLINO)METHANONE

Cat. No.: B5234420
M. Wt: 382.9 g/mol
InChI Key: DCWNWWIGOXPIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE: is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact pathways involved depend on the specific biological context and the target cells or organisms .

Comparison with Similar Compounds

Uniqueness: What sets 3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YLMETHANONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl and morpholino groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for scientific research .

Properties

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWNWWIGOXPIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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